molecular formula C16H27FO6P2 B2927112 Tetraethyl (1-fluoro-2-phenylethane-1,1-diyl)bis(phosphonate) CAS No. 1312032-33-9

Tetraethyl (1-fluoro-2-phenylethane-1,1-diyl)bis(phosphonate)

Cat. No.: B2927112
CAS No.: 1312032-33-9
M. Wt: 396.332
InChI Key: AIUFCSRXNUDJEL-UHFFFAOYSA-N
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Description

Tetraethyl (1-fluoro-2-phenylethane-1,1-diyl)bis(phosphonate) is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a phenyl group, and multiple phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetraethyl (1-fluoro-2-phenylethane-1,1-diyl)bis(phosphonate) typically involves multi-step organic reactions. One common approach is the reaction of 1-fluoro-2-phenylethane with phosphorous acid derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: Tetraethyl (1-fluoro-2-phenylethane-1,1-diyl)bis(phosphonate) can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

  • Substitution: Substitution reactions can occur at various positions on the molecule, leading to a range of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Tetraethyl (1-fluoro-2-phenylethane-1,1-diyl)bis(phosphonate) has several scientific research applications:

  • Chemistry: The compound can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Medicine: The compound could be explored for its therapeutic potential, possibly as a drug candidate or in the development of diagnostic tools.

  • Industry: Its unique properties may make it useful in various industrial applications, such as in materials science or as a component in specialized chemical formulations.

Mechanism of Action

The mechanism by which Tetraethyl (1-fluoro-2-phenylethane-1,1-diyl)bis(phosphonate) exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • Tetraethyl (1-fluoropentane-1,1-diyl)bis(phosphonate)

  • Tetraethyl (1-fluoro-2-phenylethane-1,1-diyl)bis(phosphinate)

Uniqueness: Tetraethyl (1-fluoro-2-phenylethane-1,1-diyl)bis(phosphonate) is unique due to its specific structural features, such as the presence of the fluorine atom and the phenyl group, which can influence its reactivity and potential applications. These features distinguish it from similar compounds and contribute to its distinct chemical properties.

Properties

IUPAC Name

[2,2-bis(diethoxyphosphoryl)-2-fluoroethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27FO6P2/c1-5-20-24(18,21-6-2)16(17,14-15-12-10-9-11-13-15)25(19,22-7-3)23-8-4/h9-13H,5-8,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUFCSRXNUDJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CC1=CC=CC=C1)(F)P(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27FO6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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